Oxime Ligation Rate Acceleration via Catalysis: 120-Fold vs. Uncatalyzed, 19-Fold vs. Aniline
In a model oxime ligation system using aminooxy-functionalized PEG (the same functional class as Bis-aminooxy-PEG7) at pH 7, catalysis with p-phenylenediamine (10 mM) produced a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction, and a 19-fold faster rate compared to the equivalent aniline-catalyzed reaction [1]. This class-level inference demonstrates that aminooxy-PEG conjugations can achieve substantially accelerated kinetics under neutral pH conditions when an appropriate nucleophilic catalyst is employed.
| Evidence Dimension | Reaction rate of protein PEGylation |
|---|---|
| Target Compound Data | 120-fold faster vs. uncatalyzed; 19-fold faster vs. aniline-catalyzed (aminooxy-PEG class) |
| Comparator Or Baseline | Uncatalyzed oxime ligation (baseline); aniline-catalyzed oxime ligation (comparator) |
| Quantified Difference | 120× (catalyzed/uncatalyzed); 19× (p-phenylenediamine/aniline) |
| Conditions | pH 7, model oxime ligation using aminooxy-functionalized PEG |
Why This Matters
This evidence supports that aminooxy-based PEG linkers can achieve high conjugation efficiency under physiologically compatible neutral pH conditions when catalyzed, reducing reaction time and minimizing biomolecule degradation.
- [1] Wendeler M, Grinberg L, Wang X, Dawson PE, Baca M. Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry. 2014;25(1):93-101. DOI: 10.1021/bc400380f View Source
